molecular formula C19H26O5 B14014344 Diethyl(4-methyl-3-oxo-1-phenylpentyl)propanedioate CAS No. 5435-09-6

Diethyl(4-methyl-3-oxo-1-phenylpentyl)propanedioate

Cat. No.: B14014344
CAS No.: 5435-09-6
M. Wt: 334.4 g/mol
InChI Key: OSJMHLPXXZNODR-UHFFFAOYSA-N
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Description

Diethyl(4-methyl-3-oxo-1-phenylpentyl)propanedioate is a chemical compound with the molecular formula C19H26O5 and a molecular weight of 334.4067 g/mol It is known for its unique structure, which includes a phenyl group, a ketone, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(4-methyl-3-oxo-1-phenylpentyl)propanedioate typically involves the alkylation of enolate ions. The enolate ion then undergoes alkylation with an appropriate alkyl halide to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl(4-methyl-3-oxo-1-phenylpentyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Diethyl(4-methyl-3-oxo-1-phenylpentyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving esters and ketones.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl(4-methyl-3-oxo-1-phenylpentyl)propanedioate involves its reactivity as an enolate ion. The enolate ion can act as a nucleophile, attacking electrophilic centers in various reactions . This reactivity is crucial in its role in synthetic organic chemistry, where it can form new carbon-carbon bonds and introduce functional groups into molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity.

    Ethyl acetoacetate: Another β-keto ester with comparable chemical properties.

    Methyl acetoacetate: A methyl ester variant with similar reactivity.

Properties

CAS No.

5435-09-6

Molecular Formula

C19H26O5

Molecular Weight

334.4 g/mol

IUPAC Name

diethyl 2-(4-methyl-3-oxo-1-phenylpentyl)propanedioate

InChI

InChI=1S/C19H26O5/c1-5-23-18(21)17(19(22)24-6-2)15(12-16(20)13(3)4)14-10-8-7-9-11-14/h7-11,13,15,17H,5-6,12H2,1-4H3

InChI Key

OSJMHLPXXZNODR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(CC(=O)C(C)C)C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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